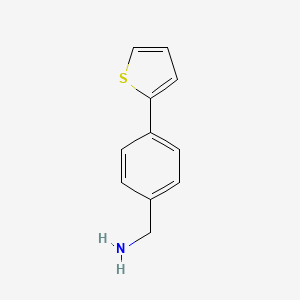

1-(4-Thiophen-2-ylphenyl)methanamine

描述

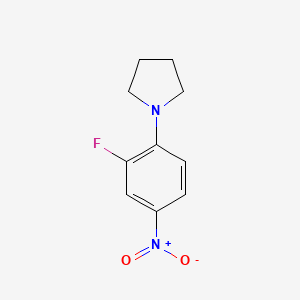

1-(4-Thiophen-2-ylphenyl)methanamine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a thiophene ring, which is known to impart unique electronic properties to molecules, making them useful in a variety of chemical applications.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a chemosensor for silver ions was synthesized using a similar thiophene-based structure, indicating that the synthesis of such compounds is feasible and can be tailored for specific applications . Another study reported the synthesis of a series of novel urea and thiourea derivatives of a related compound, which involved reactions with various substituted aryl isocyanates and aryl isothiocyanates . These examples demonstrate the synthetic versatility of compounds with a thiophene moiety and suggest that 1-(4-Thiophen-2-ylphenyl)methanamine could be synthesized using similar strategies.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds has been extensively studied using various spectroscopic techniques. For example, novel thiazol-5-yl derivatives with a thiophene ring were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their electronic properties, which are influenced by the thiophene ring.

Chemical Reactions Analysis

Thiophene-based compounds participate in a variety of chemical reactions. The presence of the thiophene ring can influence the reactivity of the compound, as seen in the case of the chemosensor for Ag(+) ions, where the thiophene moiety plays a role in the intramolecular charge transfer upon binding to the ion . Additionally, the synthesis of oxadiazole derivatives from thiophene-containing precursors indicates that these compounds can be used to create heterocyclic structures with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds are often studied to assess their potential applications. For instance, the chemosensor mentioned earlier was found to have a high selectivity and sensitivity for Ag(+) ions, which is a physical property that could be exploited in analytical chemistry . The study of aryloxyethyl derivatives of a related compound revealed favorable drug-like properties, including high solubility, metabolic stability, and good membrane permeability . These properties are essential for the development of pharmaceutical agents.

科学研究应用

Application in Electrochromic Devices

- Summary of the Application: Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based conjugated copolymers, which could potentially include 1-(4-Thiophen-2-ylphenyl)methanamine, are used in high-contrast electrochromic devices . These devices change color when a burst of charge is applied, and have applications in smart windows, displays, and mirrors .

- Methods of Application/Experimental Procedures: The copolymers were electropolymerized on an ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . The resulting films displayed more color changes than other films, with the color changing from yellow in the neutral state to blue in the highly oxidized state .

- Results/Outcomes: The maximum coloration efficiency of the films was calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively, in an ionic liquid solution . Electrochromic devices (ECDs) consisting of these anodic copolymers, an ionic liquid-based electrolyte, and a cathodic polymer were constructed. These ECDs displayed satisfactory optical memory and long-term switching stability .

Application in Drug Discovery

- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” is classified as a small molecule and is considered experimental . It belongs to the class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .

Application in Enzyme Inhibition

- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” has been studied in complex with Leukotriene A4 hydrolase , an enzyme involved in the inflammatory response .

- Methods of Application/Experimental Procedures: The compound was studied in complex with the enzyme using X-ray crystallography . This technique allows researchers to determine the three-dimensional structure of the enzyme in complex with the compound .

- Results/Outcomes: The study provided insights into the binding of “1-(4-Thiophen-2-ylphenyl)methanamine” to Leukotriene A4 hydrolase . This information can be used to design more potent and selective inhibitors of the enzyme .

Application in Drug Discovery

- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” is classified as a small molecule and is considered experimental . It belongs to the class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .

Application in Enzyme Inhibition

- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” has been studied in complex with Leukotriene A4 hydrolase , an enzyme involved in the inflammatory response .

- Methods of Application/Experimental Procedures: The compound was studied in complex with the enzyme using X-ray crystallography . This technique allows researchers to determine the three-dimensional structure of the enzyme in complex with the compound .

- Results/Outcomes: The study provided insights into the binding of “1-(4-Thiophen-2-ylphenyl)methanamine” to Leukotriene A4 hydrolase . This information can be used to design more potent and selective inhibitors of the enzyme .

属性

IUPAC Name |

(4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNLMMDEWQZCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379994 | |

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Thiophen-2-ylphenyl)methanamine | |

CAS RN |

203436-48-0 | |

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)